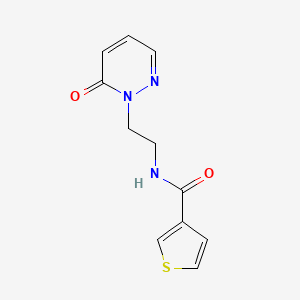

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c15-10-2-1-4-13-14(10)6-5-12-11(16)9-3-7-17-8-9/h1-4,7-8H,5-6H2,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUYCLWPKSKXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method might include the following steps:

Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction.

Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur-containing reagents.

Amidation Reaction: Finally, the carboxamide group can be introduced through an amidation reaction using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

- Anticancer Properties : Research indicates that derivatives of pyridazinone, including N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide, exhibit potent inhibitory effects against c-Met tyrosine kinase, which is implicated in tumorigenesis and metastasis. This suggests a potential application in cancer treatment .

- Antimicrobial Activity : Studies have shown that compounds containing thiophene and pyridazine moieties possess antimicrobial properties. The compound's structure allows it to interact with microbial targets, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : The anti-inflammatory potential of similar pyridazinone derivatives has been documented, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Comparisons

Key Compounds Analyzed :

- Compound 5a : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide ()

- Compound 6p : N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide ()

- Compound 97c-e : 2-(2-Hydrazinyl-2-oxoethyl)-N-aryl furan-3-carboxamides ()

| Feature | Target Compound | Compound 5a | Compound 6p | Compound 97c-e |

|---|---|---|---|---|

| Core Heterocycle | Thiophene | Pyridazine | Thiophene | Furan |

| Substituent | Ethyl-6-oxopyridazine | Benzyloxy-sulfonamide | tert-Butyl phenyl, pyridin-2-yl | Hydrazinyl-2-oxoethyl, aryl |

| Functional Groups | Carboxamide, pyridazinone | Sulfonamide, benzyl ether | Carboxamide, pyridine | Hydrazide, acyl azide |

Insights :

- The thiophene core in the target compound and 6p contrasts with the pyridazine in 5a and furan in 97c-e.

- The ethyl-6-oxopyridazine group in the target compound introduces a rigid, hydrogen-bond-accepting moiety absent in 5a’s flexible benzyloxy chain or 6p’s bulky tert-butyl/pyridine substituents.

Comparisons :

- Compound 5a : Synthesized via benzyl bromide alkylation of a pyridazine sulfonamide under mild conditions (5°C, DMF, K₂CO₃), achieving high purity (HRMS error: 0.000022) .

- Compound 97c-e : Utilized hydrazine derivatives and acyl azide intermediates, requiring controlled conditions to avoid exothermic decomposition .

- Implications: The target compound’s synthesis may resemble 5a’s alkylation strategy but could face challenges in regioselectivity due to the pyridazinone’s reactivity.

Physicochemical Properties

Notes:

- *Predicted based on structural analogs. The pyridazinone and thiophene groups balance lipophilicity and polarity, favoring oral bioavailability compared to 5a’s polar sulfonamide or 97c-e’s hydrazide groups.

Target Compound Hypotheses :

- The pyridazinone-thiophene hybrid may exhibit dual kinase inhibition (e.g., JAK2 or EGFR) due to pyridazine’s ATP-binding affinity and thiophene’s π-π stacking capability.

- Compared to 5a, the absence of a sulfonamide group could reduce renal toxicity risks but may lower aqueous solubility.

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a unique structure combining a pyridazine and thiophene ring, which may contribute to its biological properties. The synthesis typically involves several steps:

- Formation of the Pyridazine Ring : Initiated from a suitable dicarbonyl compound through cyclization.

- Attachment of the Ethyl Group : Achieved via alkylation with an appropriate alkyl halide.

- Formation of the Thiophene Ring : Synthesized through cyclization with sulfur-containing reagents.

- Amidation Reaction : Introduced using an amine and a carboxylic acid derivative.

This multi-step synthetic route allows for the precise construction of the desired compound, facilitating further biological evaluations.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell proliferation and survival.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may inhibit key enzymes involved in tumor growth and metastasis, such as those linked to angiogenesis and cell cycle regulation.

Case Studies

A notable case study conducted on a series of pyridazine derivatives highlighted the potential of compounds similar to this compound in treating various cancers. The study reported that modifications in the chemical structure significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR).

Research Findings

- In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor size and improved survival rates compared to controls.

- Cell Cycle Analysis : Flow cytometry analysis indicated that treated cancer cells exhibited increased sub-G1 phase populations, suggesting enhanced apoptosis rates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential steps: (1) formation of the pyridazinone ring via cyclization of diazo compounds or hydrazine derivatives (e.g., using ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with hydrazines) ; (2) introduction of the ethyl linker via nucleophilic substitution or alkylation; (3) coupling the thiophene-3-carboxamide moiety using carbodiimide-based coupling reagents. Intermediates are characterized via -NMR, -NMR, IR (to confirm carbonyl and amide bonds), and HRMS for molecular weight validation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., pyridazinone NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm). -NMR confirms carbonyl carbons (amide C=O at ~165–170 ppm) .

- IR Spectroscopy : Key absorptions include C=O stretches (~1650–1750 cm) and N-H bends (~3300 cm) .

- Mass Spectrometry : HRMS validates molecular ion peaks and fragments (e.g., loss of the ethyl-pyridazinone group) .

Q. What purification techniques are effective post-synthesis?

- Methodological Answer :

- Reverse-phase HPLC is used for polar impurities, especially for amide-containing intermediates .

- Recrystallization from methanol or acetonitrile improves purity, leveraging solubility differences between the product and byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed -NMR spectra for this compound?

- Methodological Answer :

- Employ 2D NMR techniques (HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for overlapping signals in the pyridazinone and thiophene regions .

- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to validate assignments .

Q. What strategies optimize the cyclization step during pyridazinone ring formation?

- Methodological Answer :

- Solvent Selection : Use anhydrous CHCl or THF to minimize side reactions. Acidic conditions (e.g., catalytic p-toluenesulfonic acid) can accelerate cyclization .

- Temperature Control : Reflux conditions (40–60°C) balance reaction rate and byproduct formation. Microwave-assisted synthesis may reduce reaction time .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Model the electron density of the amide bond and pyridazinone ring to identify susceptible sites (e.g., electrophilic carbons adjacent to the carbonyl group) .

- Molecular Dynamics Simulations : Assess solvation effects and steric hindrance around reactive moieties .

Q. What experimental approaches evaluate the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C, followed by HPLC monitoring of degradation products (e.g., hydrolysis of the amide bond at extreme pH) .

- Kinetic Analysis : Plot degradation rate constants vs. pH to identify stability profiles .

Data Contradiction Analysis

Q. How should conflicting LC-MS data (e.g., unexpected adducts or fragments) be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.